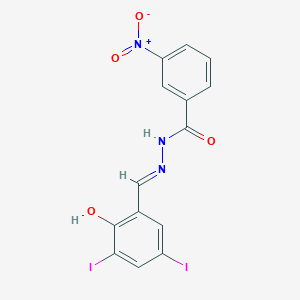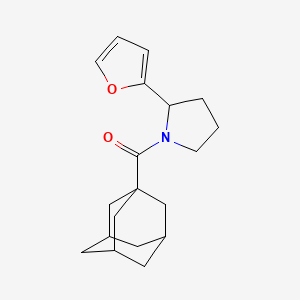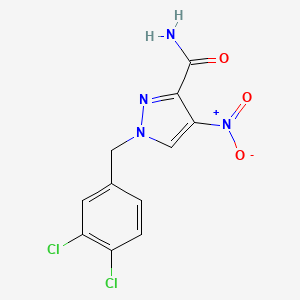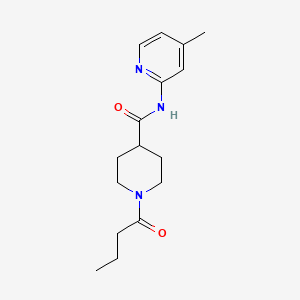![molecular formula C22H18BrClN2O4 B6040338 N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 involves the inhibition of several kinases, including RAF kinase, which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting RAF kinase, N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 can disrupt this pathway and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and angiogenesis, as well as the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases on various biological processes. However, one limitation is that it may not accurately reflect the effects of inhibiting these kinases in vivo, as the concentration and distribution of the compound may be different in living organisms.
Future Directions
There are many potential future directions for research involving N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006, including the development of new cancer therapies that target specific kinases or pathways. Additionally, further studies may be needed to better understand the effects of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 on the immune system and to explore its potential as an anti-inflammatory agent. Finally, new synthesis methods may be developed to improve the efficiency and scalability of producing this compound for research purposes.
Synthesis Methods
The synthesis of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with 4-bromophenol to form 2-chloro-4-(4-bromophenoxy)benzoic acid. This intermediate is then reacted with N-(2-methoxyphenyl)-N'-(4-(2-hydroxyethyl)piperazin-1-yl)urea to produce the final product, N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide.
Scientific Research Applications
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in cell proliferation and angiogenesis, which are important processes in the development and progression of cancer.
properties
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-methoxyphenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O4/c1-29-20-12-15(25-21(27)13-30-16-9-6-14(23)7-10-16)8-11-19(20)26-22(28)17-4-2-3-5-18(17)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGSUTQDPGJEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)

![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)

![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)





![N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6040361.png)